A Technical Guide to Cy5-PEG3-endo-BCN: Structure, Properties, and Applications in Bioorthogonal Labeling
A Technical Guide to Cy5-PEG3-endo-BCN: Structure, Properties, and Applications in Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cy5-PEG3-endo-BCN, a fluorescent probe designed for advanced bioorthogonal labeling applications. We will delve into its core components, chemical structure, and the principles behind its application in copper-free click chemistry. This guide also presents key quantitative data, a detailed experimental protocol for its use in cellular imaging, and a visual representation of the experimental workflow.
Core Concepts: Deconstructing Cy5-PEG3-endo-BCN
Cy5-PEG3-endo-BCN is a multi-component molecular tool engineered for the specific and efficient fluorescent labeling of azide-modified biomolecules.[1][2] Its structure is a synergistic combination of three key functional moieties: a Cyanine 5 (Cy5) fluorophore, a polyethylene glycol (PEG) linker, and an endo-bicyclononyne (BCN) reactive group.
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Cyanine 5 (Cy5): The Fluorescent Reporter. Cy5 is a bright, far-red fluorescent dye known for its high extinction coefficient and good photostability.[2] Its excitation and emission maxima in the far-red spectrum are particularly advantageous for biological imaging, as this region exhibits minimal autofluorescence from endogenous cellular components, leading to a high signal-to-noise ratio.
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Polyethylene Glycol (PEG) Linker: The Solubilizing Spacer. The molecule incorporates a three-unit PEG linker (PEG3). This hydrophilic spacer serves several crucial functions. It enhances the aqueous solubility of the entire construct, prevents aggregation, and minimizes steric hindrance between the Cy5 dye and the target biomolecule, thereby preserving the biological activity of the labeled molecule.[3]
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Endo-Bicyclononyne (BCN): The Bioorthogonal Handle. The endo-BCN moiety is a strained alkyne that serves as the reactive handle for bioorthogonal chemistry.[2] Specifically, it reacts with azide groups via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly specific, efficient, and occurs under mild, physiological conditions, making it ideal for labeling biomolecules in living cells and organisms without the need for a toxic copper catalyst.
The combined features of these components make Cy5-PEG3-endo-BCN a powerful tool for a variety of applications, including fluorescence imaging, flow cytometry, and the labeling of proteins, glycans, and other biomolecules that have been metabolically or chemically modified to contain an azide group.
Chemical Structure and Properties
The chemical structure of Cy5-PEG3-endo-BCN is characterized by the covalent linkage of the Cy5 dye to the PEG linker, which is in turn attached to the endo-BCN ring.
Chemical Structure:
While a 2D chemical structure image is not available, the molecule can be described as the Cy5 fluorophore connected via an amide bond to a 3-unit polyethylene glycol chain, which is then linked to the endo-bicyclononyne ring system.
Quantitative Data Summary:
| Property | Value | References |
| Molecular Formula | C₅₁H₆₉ClN₄O₆ | |
| Molecular Weight | 869.57 g/mol | |
| Purity | >95% | |
| Excitation Maximum (λex) | ~651 nm | |
| Emission Maximum (λem) | ~670 nm | |
| Storage Conditions | Store at -20°C, protect from light and moisture. | |
| Solubility | Soluble in DMSO, DMF. |
Experimental Protocol: Fluorescent Labeling of Azide-Modified Cellular Glycans
This protocol provides a detailed methodology for the fluorescent labeling of azide-modified glycans on the surface of cultured mammalian cells using Cy5-PEG3-endo-BCN. This is a common application that involves two main stages: metabolic incorporation of an azide-containing sugar and subsequent fluorescent labeling via SPAAC.
Materials:
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Mammalian cell line of interest
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Complete cell culture medium
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Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
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Cy5-PEG3-endo-BCN
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Phosphate-Buffered Saline (PBS), pH 7.4
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Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) for blocking
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Fixative (e.g., 4% paraformaldehyde in PBS) (optional, for fixed-cell imaging)
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular labeling)
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Fluorescence microscope with appropriate filter sets for Cy5
Procedure:
Step 1: Metabolic Labeling of Cellular Glycans
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Seed cells in a suitable culture vessel (e.g., multi-well plate, chamber slide) and allow them to adhere and grow to the desired confluency in complete cell culture medium.
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Prepare a stock solution of Ac₄ManNAz in sterile DMSO.
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Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.
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Incubate the cells for 1-3 days under standard culture conditions to allow for the metabolic incorporation of the azide sugar into the cellular glycans.
Step 2: Fluorescent Labeling with Cy5-PEG3-endo-BCN
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Prepare a 1-5 mM stock solution of Cy5-PEG3-endo-BCN in anhydrous DMSO.
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Immediately before use, dilute the Cy5-PEG3-endo-BCN stock solution in a suitable buffer (e.g., PBS or serum-free medium) to the desired final working concentration (typically 10-25 µM).
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Wash the cells twice with warm PBS to remove any residual culture medium.
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Add the Cy5-PEG3-endo-BCN staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light. The optimal incubation time can be optimized for specific cell types and experimental conditions.
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Remove the staining solution and wash the cells three times with PBS containing a blocking agent (e.g., 1% BSA or FBS) to reduce non-specific binding of the dye.
Step 3: Imaging
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For live-cell imaging, add fresh PBS or imaging buffer to the cells.
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For fixed-cell imaging, incubate the cells with a fixative (e.g., 4% paraformaldehyde in PBS) for 15-20 minutes at room temperature. If intracellular targets are to be imaged, permeabilize the cells with a permeabilization buffer for 5-10 minutes. Wash the cells with PBS after fixation and permeabilization.
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Image the fluorescently labeled cells using a fluorescence microscope equipped with a filter set appropriate for Cy5 (e.g., excitation ~630-650 nm, emission ~660-680 nm).
Controls:
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Negative Control 1: Cells not treated with Ac₄ManNAz but incubated with Cy5-PEG3-endo-BCN to assess non-specific dye binding.
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Negative Control 2: Cells treated with Ac₄ManNAz but not incubated with Cy5-PEG3-endo-BCN to assess background fluorescence.
Visualizing the Workflow and Reaction Mechanism
The following diagrams, generated using the DOT language, illustrate the experimental workflow for metabolic labeling and imaging, as well as the underlying chemical reaction.
